![molecular formula C11H9N3O2 B4238707 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one](/img/structure/B4238707.png)
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one
Overview
Description
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, also known as DOPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DOPP belongs to the class of oxazole-containing pyrimidines, which have been found to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the activation of apoptotic pathways. 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been shown to bind to DNA and disrupt its structure, leading to the inhibition of DNA replication and cell division.
Biochemical and Physiological Effects:
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been shown to have anti-inflammatory and antioxidant effects. 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has some limitations as well. Its synthesis is complex and time-consuming, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one is not fully understood, which may make it difficult to optimize its use in the laboratory.
Future Directions
There are several future directions for research on 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one. One area of interest is the development of new synthetic methods for the production of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, which could make it more accessible for use in large-scale experiments. Another area of research is the identification of the molecular targets of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one, which could provide insight into its mechanism of action and lead to the development of more effective therapies. Additionally, further studies are needed to investigate the potential of 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
Scientific Research Applications
2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been studied extensively for its potential as an anti-cancer agent. In vitro studies have shown that 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has potent anti-proliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, 2,9-dimethyl-7H-[1,3]oxazolo[5',4':3,4]pyrido[1,2-a]pyrimidin-7-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4,12-dimethyl-3-oxa-5,9,13-triazatricyclo[7.4.0.02,6]trideca-1(13),2(6),4,7,11-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-6-5-9(15)14-4-3-8-10(11(14)12-6)16-7(2)13-8/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLQCSTRPQMLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C=CC3=C(C2=N1)OC(=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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